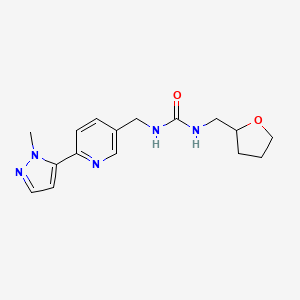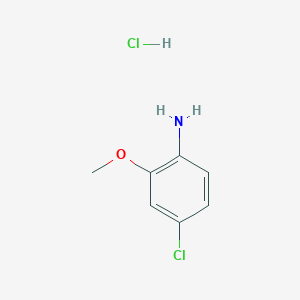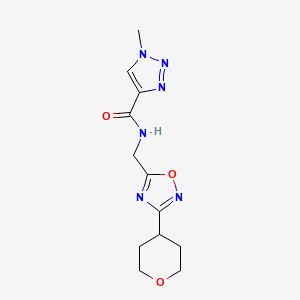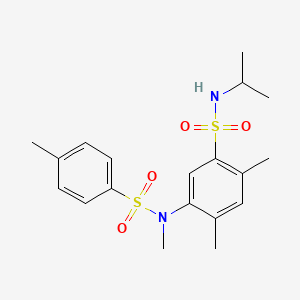
5-Bromo-4,4-dimethylpent-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4,4-dimethylpent-1-ene: is an organic compound with the molecular formula C7H13Br . It is a brominated alkene, characterized by a bromine atom attached to the fifth carbon of a pentene chain, which also has two methyl groups attached to the fourth carbon. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4,4-dimethylpent-1-ene typically involves the bromination of 4,4-dimethylpent-1-ene. This can be achieved through the addition of bromine (Br2) to the double bond of 4,4-dimethylpent-1-ene under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or carbon tetrachloride, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The bromination process is optimized to minimize the formation of by-products and to maximize the efficiency of the reaction. The product is then purified using techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 5-Bromo-4,4-dimethylpent-1-ene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes or alkynes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) in polar solvents like water or ethanol.
Electrophilic Addition: Reagents such as bromine (Br2), hydrogen bromide (HBr), or sulfuric acid (H2SO4) in non-polar solvents.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Substitution: Formation of alcohols, nitriles, or amines.
Addition: Formation of dibromo compounds or bromoalkanes.
Elimination: Formation of alkenes or alkynes.
Aplicaciones Científicas De Investigación
Chemistry: 5-Bromo-4,4-dimethylpent-1-ene is used as an intermediate in the synthesis of various organic compounds. It is employed in the preparation of complex molecules through substitution and addition reactions.
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It serves as a precursor for the synthesis of polymers, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 5-Bromo-4,4-dimethylpent-1-ene in chemical reactions involves the interaction of the bromine atom and the double bond with various reagents. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In electrophilic addition reactions, the double bond reacts with an electrophile, leading to the formation of new carbon-carbon or carbon-halogen bonds.
Comparación Con Compuestos Similares
4-Bromo-4,4-dimethylpent-1-ene: Similar structure but with the bromine atom attached to the fourth carbon.
5-Chloro-4,4-dimethylpent-1-ene: Similar structure but with a chlorine atom instead of bromine.
4,4-Dimethylpent-1-ene: The parent compound without any halogen substitution.
Uniqueness: 5-Bromo-4,4-dimethylpent-1-ene is unique due to the presence of the bromine atom at the fifth carbon, which influences its reactivity and the types of reactions it can undergo. The presence of the bromine atom makes it more reactive in nucleophilic substitution and electrophilic addition reactions compared to its non-halogenated counterpart.
Propiedades
IUPAC Name |
5-bromo-4,4-dimethylpent-1-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Br/c1-4-5-7(2,3)6-8/h4H,1,5-6H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZQONOFBCJGOEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC=C)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76207-20-0 |
Source


|
| Record name | 5-bromo-4,4-dimethylpent-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(2-chloro-6-fluorobenzyl)oxy]-4-pyridinecarboximidamide](/img/structure/B2458262.png)
![Rac-(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid](/img/new.no-structure.jpg)
![2-(BENZYLSULFANYL)-N-(3-METHOXYPHENYL)-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE](/img/structure/B2458264.png)
![Ethyl 5-amino-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2458265.png)
![(2E)-N-[3-(1-benzofuran-2-yl)propyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2458268.png)

![2-[(E)-2-(2-chlorophenyl)ethenyl]-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2458271.png)
![4-butoxy-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2458273.png)
![2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B2458275.png)

![8-(4-Fluorophenyl)-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2458277.png)

